

molecular structure of 4-(4-methylphenyl)piperidin-4-ol

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Compound of Interest

Compound Name: 4-(4-methylphenyl)piperidin-4-ol

Cat. No.: B1596491

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An In-depth Technical Guide: The Molecular Structure, Synthesis, and Characterization of **4-(4-methylphenyl)piperidin-4-ol**

Section 1: Foundational Overview

The piperidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active alkaloids.^{[1][2]} Its six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to interact with a wide array of biological targets. Within this broad class, the 4-aryl-4-piperidinol motif is of particular interest to drug development professionals. These compounds, characterized by a piperidine ring bearing both a hydroxyl group and an aryl substituent at the C4 position, have shown significant potential in the development of agents targeting the central nervous system (CNS), ion channels, and various receptor systems.^{[3][4]}

This guide provides a detailed technical exploration of a specific member of this class: **4-(4-methylphenyl)piperidin-4-ol**. We will dissect its molecular structure, outline a robust synthetic pathway, detail the analytical methods for its characterization, and discuss its relevance in modern research contexts, including its noted use in proteomics.^[5] This document is intended for researchers and scientists who require a comprehensive understanding of this molecule, from fundamental principles to practical laboratory application.

Section 2: Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's three-dimensional structure and chemical properties is a prerequisite for its rational application in research and development.

Structural Elucidation

The molecular formula of **4-(4-methylphenyl)piperidin-4-ol** is $C_{12}H_{17}NO$, with a molecular weight of 191.27 g/mol .^[5] The structure consists of three key components:

- Piperidine Ring: A saturated six-membered heterocycle containing a secondary amine.
- Tertiary Alcohol: A hydroxyl (-OH) group at the C4 position.
- 4-Methylphenyl (p-tolyl) Group: A benzene ring substituted with a methyl group, also attached to the C4 position.

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric strain. This gives rise to two primary conformers. The relative stability of these conformers is dictated by the steric bulk of the substituents at the C4 position, which can occupy either axial or equatorial positions. The p-tolyl group, being sterically demanding, will strongly prefer the equatorial position to minimize 1,3-diaxial interactions.

Caption: 2D structure and favored 3D chair conformation of **4-(4-methylphenyl)piperidin-4-ol**.

Physicochemical Data Summary

Quantitative data provides a clear fingerprint for compound identification and handling. The properties of **4-(4-methylphenyl)piperidin-4-ol** are summarized below.

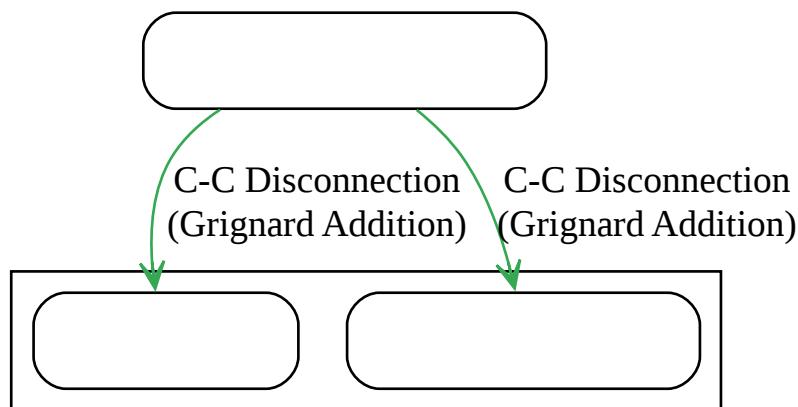
| Property | Value | Source |
|-------------------|--|---|
| CAS Number | 57988-60-0 | [5] |
| Molecular Formula | C ₁₂ H ₁₇ NO | [5] |
| Molecular Weight | 191.27 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] [7] |
| Melting Point | 137-138 °C | [8] |
| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water | [7] [9] |
| pKa | ~9-10 (Predicted for piperidine nitrogen) | |

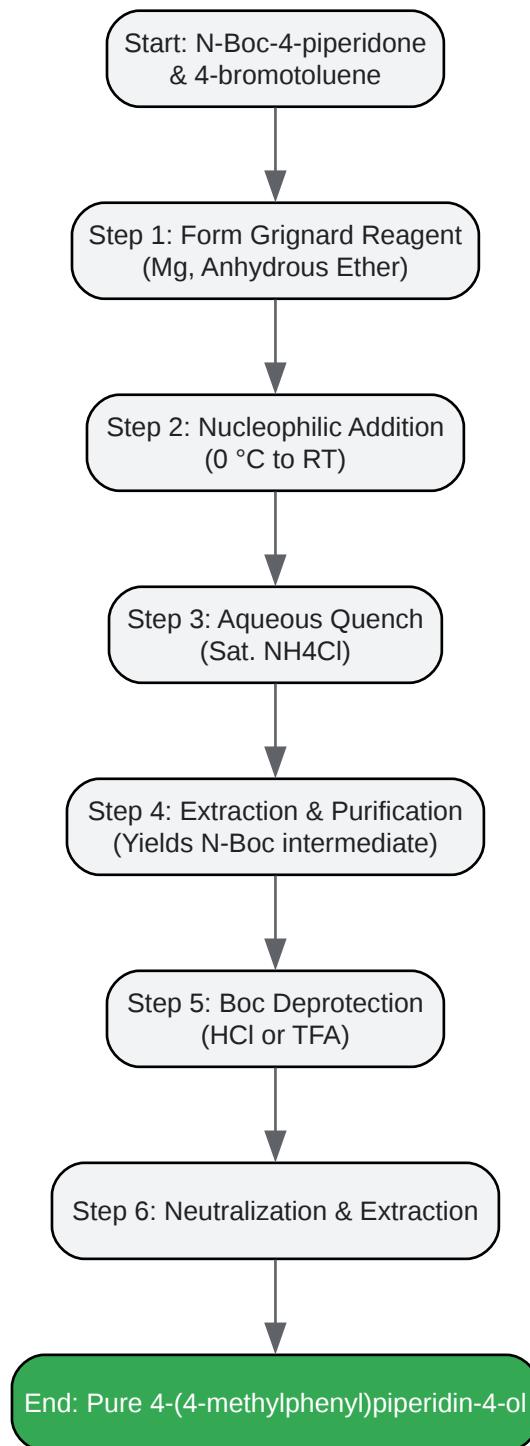
Section 3: Synthesis Strategy and Execution

The creation of a tertiary alcohol bearing two different substituents, as in **4-(4-methylphenyl)piperidin-4-ol**, is a classic challenge in organic synthesis. The most direct and reliable approach is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a ketone.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Retrosynthetic Analysis

The logical disconnection for this molecule breaks the C4-Aryl bond. This reveals that the target molecule can be synthesized from a 4-piperidone precursor and a p-tolyl Grignard reagent. The piperidine nitrogen must be protected during this reaction to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.





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